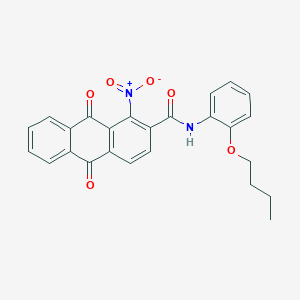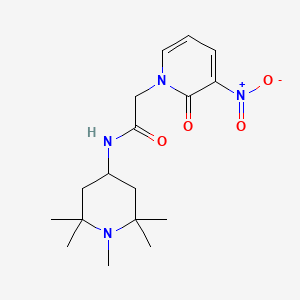
N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group, a butoxyphenyl group, and an anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, including nitration, amidation, and coupling reactions. The process begins with the nitration of anthracene to introduce the nitro group. This is followed by the introduction of the butoxyphenyl group through a coupling reaction. Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The butoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the anthracene core.
Scientific Research Applications
N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifibrotic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating fibrotic diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the deposition of extracellular matrix proteins, which is a key process in fibrotic diseases . The compound’s effects are mediated through the modulation of signaling pathways such as TGF-β1 and SMURF2 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-(2-butoxyphenyl) derivatives and anthracene-based compounds. Examples include:
- N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)
- Other anthracene derivatives with different functional groups
Uniqueness
N-(2-butoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit extracellular matrix deposition makes it a promising candidate for antifibrotic therapies .
Properties
Molecular Formula |
C25H20N2O6 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C25H20N2O6/c1-2-3-14-33-20-11-7-6-10-19(20)26-25(30)18-13-12-17-21(22(18)27(31)32)24(29)16-9-5-4-8-15(16)23(17)28/h4-13H,2-3,14H2,1H3,(H,26,30) |
InChI Key |
CKYFJXAGSQHXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-6-(piperidin-1-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11504754.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11504762.png)
![5-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11504779.png)
![N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11504786.png)

![N-(4-[Acetylamino-(2-fluoro-benzyloxyimino)-methyl]-furazan-3-yl)-acetamide](/img/structure/B11504803.png)
![4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B11504809.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B11504819.png)
![{4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone](/img/structure/B11504824.png)
![2,4-Di(morpholin-4-yl)-6-[2-(propan-2-ylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11504833.png)
![ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11504840.png)
![4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11504848.png)

![10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11504871.png)
